Sorafenib

Overview

Description

Sorafenib is a bi-aryl urea compound and an oral multikinase inhibitor. It is primarily used in the treatment of unresectable liver carcinoma, advanced renal carcinoma, and differentiated thyroid carcinoma . This compound targets cell surface tyrosine kinase receptors and downstream intracellular kinases that are implicated in tumor cell proliferation and angiogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sorafenib involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 4-chloro-3-nitrophenol to form an intermediate, which is then reacted with N-methylpicolinamide under specific conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of anhydrous potassium carbonate, diphenyl carbonate, and other reagents under controlled temperature and pressure .

Chemical Reactions Analysis

Primary Metabolic Pathways

Sorafenib is metabolized via phase I oxidation and phase II glucuronidation, producing pharmacologically active derivatives :

Phase I Oxidation (CYP3A4-Mediated)

-

Reaction : this compound is oxidized by cytochrome P450 3A4 (CYP3A4) to form This compound N-oxide (M2) , the primary circulating metabolite .

-

Secondary Metabolites :

Phase II Glucuronidation (UGT1A9-Mediated)

-

Reaction : this compound undergoes glucuronidation via UDP-glucuronosyltransferase 1A9 (UGT1A9) to form M7 (this compound glucuronide) .

-

Clearance : Glucuronidation accounts for ~15% of this compound elimination, while oxidation contributes ~5% .

Table 1: Key this compound Metabolites and Enzymatic Pathways

| Metabolite | Enzyme Involved | Pharmacological Activity | % Circulating Analytes |

|---|---|---|---|

| M2 (N-oxide) | CYP3A4 | Inhibits VEGFR, PDGFR, MAPK | 9–16% |

| M4 | CYP3A4 | Retains kinase inhibition | <5% |

| M7 | UGT1A9 | Inactive | ~15% (of total dose) |

Redox Cycling Between this compound and N-Oxide Metabolite

This compound N-oxide (M2) undergoes reversible reduction back to the parent compound, mediated by CYP enzymes :

-

Reduction Enzymes : CYP2B6 and CYP1A1 primarily catalyze M2 reduction to this compound .

-

Implications : This redox cycling may prolong this compound's half-life (20–48 hours) and contribute to toxicity in patients with impaired CYP3A4 activity .

Synthetic Reactions in Manufacturing

The synthesis of this compound tosylate involves three steps :

-

Step 1 : Conversion of picolinic acid to 4-chloropicolinoyl chloride using thionyl chloride.

-

Step 2 : Reaction with methylamine to form N-methylpicolinamide.

-

Step 3 : Salt formation with toluenesulfonic acid to yield this compound tosylate .

Table 2: Synthetic Steps for this compound Tosylate

| Step | Reaction | Key Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Chlorination of picolinic acid | Thionyl chloride, DMF, 72°C | 60% |

| 2 | Amidation with methylamine | Methanol, 0°C | 85% |

| 3 | Tosylate salt formation | Toluene, toluenesulfonic acid | 95% |

Comparative Metabolism in Healthy vs. Diseased Liver

Hepatic impairment significantly alters this compound metabolism :

-

Tumor-bearing livers (THLMs) : Show 17-fold lower intrinsic clearance (CL) of this compound compared to healthy livers (NHLMs) due to reduced CYP3A4 activity .

-

Key Data :

Impact of Metabolites on Pharmacological Activity

Scientific Research Applications

Sorafenib is an oral multi-kinase inhibitor that has been developed by Bayer and Onyx companies . It is also known as Nexavar . this compound has been approved for the treatment of advanced renal cell carcinoma, advanced hepatocellular carcinoma, and advanced thyroid cancer .

Scientific Research Applications

This compound functions as an inhibitor of various tyrosine kinases, including BRAF, C-RAF, vascular endothelial growth factor receptor, platelet-derived growth factor receptor, RET, c-KIT, and FMS-like tyrosine kinase-3 . Its mechanisms of action include the inhibition of tumor growth and progression, metastasis and angiogenesis, and the down-regulation of mechanisms that protect tumors from apoptosis .

Hepatocellular Carcinoma (HCC)

This compound is an important first-line therapy for advanced HCC and can increase overall survival markedly . It was the first United States Food and Drug Administration (US FDA)-approved first-line systemic therapy and the standard therapeutic agent for advanced HCC . Until 2018, when lenvatinib was approved, this compound had been the only first-line therapy for advanced HCC for ten years . this compound brings a survival benefit to patients with HCC, improving overall survival compared to placebo . In two clinical trials, this compound improved overall survival significantly compared with placebo (10.7 months versus 7.9 months, p < 0.001; and 6.5 months versus 4.2 months, p < 0.001) . A phase II study of this compound demonstrated anti-tumor activity in advanced HCC patients . this compound demonstrated a median overall survival of 9.2 months, with 34% of patients achieving stable disease for at least 16 weeks and 8% achieving partial or minor responses .

Renal Cell Carcinoma

This compound is also used for the treatment of advanced renal cell carcinoma . this compound was associated with a statistically significant increase in progression-free survival (HR for disease progression = 0.44, 95% confidence interval [CI] = 0.35 to 0.55 . Median progression-free survival was similar in this compound-treated younger patients (23.9 weeks; hazard ratio [HR] for progression compared with placebo = 0.55, 95% confidence interval [CI] = 0.47 to 0.66) and older patients (26.3 weeks; HR = 0.43, 95% CI = 0.26 to 0.69) . Clinical benefit rates among younger and older this compound-treated patients were also similar (83.5% and 84.3%, respectively) and were superior to those of younger and older placebo-treated patients (53.8% and 62.2%, respectively) .

Other Cancers

Mechanism of Action

Sorafenib exerts its effects by inhibiting multiple protein kinases involved in tumor cell proliferation and angiogenesis. It targets the Raf-MEK-ERK signaling pathway and receptor tyrosine kinases such as VEGFR and PDGFR . This compound also induces autophagy, which may contribute to its antitumor effects .

Comparison with Similar Compounds

Sunitinib: Another multikinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

Axitinib: Targets similar pathways and is used in the treatment of advanced renal cell carcinoma.

Pazopanib: Also a multikinase inhibitor with applications in renal cell carcinoma and soft tissue sarcoma

Uniqueness of Sorafenib: this compound is unique due to its broad spectrum of kinase inhibition and its ability to target multiple pathways involved in tumor growth and angiogenesis. Its specific structure allows for selective inhibition of c-Raf over B-Raf, which contributes to its distinct pharmacological profile .

Biological Activity

Sorafenib is a multikinase inhibitor that has gained prominence in the treatment of advanced hepatocellular carcinoma (HCC) and renal cell carcinoma. Its biological activity is characterized by its ability to inhibit tumor cell proliferation, promote apoptosis, and mitigate angiogenesis. This article delves into the mechanisms of action, efficacy, safety, and resistance associated with this compound, supported by relevant data tables and case studies.

This compound exerts its effects through multiple pathways:

- Kinase Inhibition : It inhibits several receptor tyrosine kinases (RTKs) including VEGFR-2, PDGFR-β, and c-Kit, which are crucial for tumor growth and angiogenesis. Additionally, it targets Raf kinases in the Ras/Raf/MEK/ERK signaling pathway, leading to reduced tumor cell proliferation .

- Induction of Apoptosis : this compound promotes apoptosis in cancer cells by activating specific pathways that lead to programmed cell death. It has been shown to enhance the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins .

- Autophagy Modulation : Research indicates that this compound can induce autophagy in certain cancer cells, which may contribute to its therapeutic effects. However, excessive autophagy can also lead to resistance against this compound treatment .

Clinical Trials

A pivotal phase III trial conducted in the Asia-Pacific region assessed the efficacy and safety of this compound in patients with advanced HCC. Key findings from this study include:

- Overall Survival : The median overall survival for patients treated with this compound was 6.5 months compared to 4.2 months for those receiving placebo (HR 0.68; p=0.014) .

- Time to Progression (TTP) : The median TTP was significantly longer in the this compound group at 2.8 months versus 1.4 months for the placebo group (HR 0.57; p=0.0005) .

- Adverse Events : Common grade 3/4 adverse events included hand-foot skin reaction (10.7%), diarrhea (6.0%), and fatigue (3.4%). These side effects were manageable and rarely led to treatment discontinuation .

| Parameter | This compound Group | Placebo Group |

|---|---|---|

| Median Overall Survival | 6.5 months | 4.2 months |

| Median Time to Progression | 2.8 months | 1.4 months |

| Grade 3/4 Adverse Events | HFSR: 10.7% | Not applicable |

Resistance Mechanisms

Despite its efficacy, resistance to this compound remains a significant challenge in clinical settings:

- Autophagy Activation : Some cancer cells can activate autophagy as a survival mechanism against this compound treatment, leading to decreased sensitivity .

- Molecular Pathways : Studies have identified various molecular mechanisms contributing to resistance, including upregulation of ATP-binding cassette transporters and alterations in the expression of metallothioneins .

Case Studies

Several case studies have illustrated the real-world application of this compound:

- HCC Patient Response : A study involving a cohort of patients demonstrated that those with higher baseline levels of autophagy-related proteins exhibited poorer responses to this compound, highlighting the need for personalized treatment strategies .

- Combination Therapies : Recent trials exploring combination therapies with this compound and immune checkpoint inhibitors have shown promising results in enhancing overall response rates and overcoming resistance mechanisms .

Q & A

Basic Research Questions

Q. What molecular targets of sorafenib are most critical for its antitumor efficacy, and how can researchers experimentally validate their relative contributions in different cancer models?

- Methodological Approach : Use kinase activity assays (e.g., recombinant kinase profiling) to identify primary targets (e.g., RAF, VEGFR, PDGFR). Validate target engagement in vitro via siRNA knockdown or CRISPR-Cas9 gene editing in cancer cell lines, followed by functional assays (e.g., apoptosis, proliferation). In vivo, employ xenograft models with isoform-specific inhibitors or genetic knockouts to dissect pathway contributions .

Q. How can researchers optimize this compound dosing schedules in preclinical models to balance efficacy and toxicity while mimicking clinical pharmacokinetics?

- Methodological Approach : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling in rodent models using staggered dosing regimens. Measure plasma concentrations via LC-MS/MS and correlate with tumor growth inhibition and toxicity markers (e.g., liver enzymes, weight loss). Compare intermittent vs. continuous dosing to identify thresholds for therapeutic windows .

Q. What are the key considerations for designing clinical trials evaluating this compound in combination with locoregional therapies (e.g., TACE) for hepatocellular carcinoma (HCC)?

- Methodological Approach : Use stratified randomization to account for tumor stage and liver function. Define primary endpoints (e.g., progression-free survival) and secondary endpoints (e.g., radiological response per mRECIST). Incorporate biomarkers (e.g., VEGF levels, circulating tumor DNA) to monitor synergistic effects. Reference CONSORT guidelines for trial reporting .

Advanced Research Questions

Q. How should researchers address contradictory efficacy data for this compound in subgroup analyses of HCC trials (e.g., varying benefits based on etiology or geographic region)?

- Methodological Approach : Perform meta-regression of phase III trial data (e.g., SHARP, Asia-Pacific trials) to identify confounding variables (e.g., HBV vs. HCV etiology, baseline AFP levels). Use propensity score matching to isolate demographic or molecular factors driving disparities. Validate findings in prospective cohorts with standardized eligibility criteria .

Q. What experimental strategies can elucidate mechanisms of this compound resistance in advanced HCC, and how can these inform salvage therapies?

- Methodological Approach : Develop resistant cell lines via chronic this compound exposure and perform whole-exome sequencing or RNA-seq to identify dysregulated pathways (e.g., mTOR, HIF-1α). Validate targets in patient-derived organoids or orthotopic mouse models. Test combinatorial therapies (e.g., this compound + regorafenib) to overcome resistance .

Q. How can researchers systematically evaluate this compound’s off-target effects on non-cancerous tissues (e.g., endothelial cells, fibroblasts) to mitigate toxicity in long-term use?

- Methodological Approach : Use single-cell RNA sequencing of tumor-adjacent tissues from patient biopsies to map this compound-induced transcriptional changes. Validate in co-culture systems (e.g., cancer-associated fibroblasts + endothelial cells) to assess paracrine signaling alterations. Corrogate findings with clinical toxicity databases (e.g., FAERS) .

Q. What computational frameworks are most effective for integrating multi-omics data (e.g., proteomic, metabolomic) to predict this compound response in heterogeneous tumor populations?

- Methodological Approach : Apply machine learning algorithms (e.g., random forest, neural networks) to datasets from The Cancer Genome Atlas (TCGA) or GEO. Train models on features like mutation burden, pathway activation scores, and drug metabolism genes. Validate predictions in retrospective cohorts with annotated treatment outcomes .

Q. How should researchers design translational studies to bridge gaps between preclinical this compound efficacy in murine models and clinical outcomes in HCC patients?

- Methodological Approach : Use patient-derived xenografts (PDXs) with intact tumor microenvironments to recapitulate human disease. Compare murine PK/PD profiles with human data to adjust dosing. Incorporate immune-competent models to evaluate this compound’s impact on tumor-infiltrating lymphocytes .

Q. Methodological and Ethical Considerations

Q. What statistical methods are recommended for analyzing time-to-event data in this compound trials with high crossover rates or treatment discontinuation?

- Methodological Approach : Use inverse probability of censoring weights (IPCW) to adjust for informative censoring. Apply rank-preserving structural failure time models (RPSFTM) to estimate treatment effects in the presence of crossover. Report sensitivity analyses using multiple imputation for missing data .

Q. How can researchers ethically justify placebo-controlled trials for this compound in regions where it is already the standard of care?

- Methodological Approach : Follow ICH E10 guidelines, using add-on designs (e.g., placebo + best supportive care vs. This compound + best supportive care). Ensure equipoise by citing regional variations in access or prior therapy failure. Obtain informed consent with transparent risk-benefit communication .

Q. Emerging Research Frontiers

Q. What under-researched populations (e.g., pediatric cancers, rare carcinomas) could benefit from this compound repurposing, and how can preclinical models prioritize candidates?

- Methodological Approach : Screen this compound against pediatric cancer cell lines (e.g., neuroblastoma, osteosarcoma) in high-throughput assays. Use zebrafish avatars for in vivo validation of tumor-specific efficacy. Leverage FDA’s Orphan Drug Designation pathways for clinical translation .

Q. How can researchers harmonize heterogeneous data from this compound trials to enable cross-study meta-analyses while addressing publication bias?

Properties

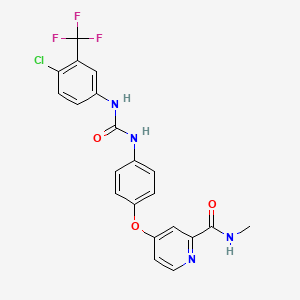

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDQJTXFUGDVEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClF3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041128 | |

| Record name | Sorafenib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sorafenib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014542 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, 1.71e-03 g/L | |

| Record name | Sorafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sorafenib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014542 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Sorafenib interacts with multiple intracellular (CRAF, BRAF and mutant BRAF) and cell surface kinases (KIT, FLT-3, VEGFR-2, VEGFR-3, and PDGFR-ß). Several of these kinases are thought to be involved in angiogenesis, thus sorafenib reduces blood flow to the tumor. Sorafenib is unique in targeting the Raf/Mek/Erk pathway. By inhibiting these kinases, genetic transcription involving cell proliferation and angiogenesis is inhibited., Sorafenib is U.S. Food and Drug Administration-approved for the treatment of renal cell carcinoma and hepatocellular carcinoma and has been combined with numerous other targeted therapies and chemotherapies in the treatment of many cancers. Unfortunately, as with other RAF inhibitors, patients treated with sorafenib have a 5% to 10% rate of developing cutaneous squamous cell carcinoma (cSCC)/keratoacanthomas. Paradoxical activation of extracellular signal-regulated kinase (ERK) in BRAF wild-type cells has been implicated in RAF inhibitor-induced cSCC. Here, /the researchers/ report that sorafenib suppresses UV-induced apoptosis specifically by inhibiting c-jun-NH2-kinase (JNK) activation through the off-target inhibition of leucine zipper and sterile alpha motif-containing kinase (ZAK). Our results implicate suppression of JNK signaling, independent of the ERK pathway, as an additional mechanism of adverse effects of sorafenib. This has broad implications for combination therapies using sorafenib with other modalities that induce apoptosis., Several case reports suggest sorafenib exposure and sorafenib-induced hyperbilirubinemia may be related to a (TA)(5/6/7) repeat polymorphism in UGT1A1*28 (UGT, uridine glucuronosyl transferase). We hypothesized that sorafenib inhibits UGT1A1 and individuals carrying UGT1A1*28 and/or UGT1A9 variants experience greater sorafenib exposure and greater increase in sorafenib-induced plasma bilirubin concentration. Inhibition of UGT1A1-mediated bilirubin glucuronidation by sorafenib was assessed in vitro. UGT1A1*28 and UGT1A9*3 genotypes were ascertained with fragment analysis or direct sequencing in 120 cancer patients receiving sorafenib on five different clinical trials. Total bilirubin measurements were collected in prostate cancer patients before receiving sorafenib (n = 41) and 19 to 30 days following treatment and were compared with UGT1A1*28 genotype. Sorafenib exhibited mixed-mode inhibition of UGT1A1-mediated bilirubin glucuronidation (IC(50) = 18 umol/L; K(i) = 11.7 umol/L) in vitro. Five patients carrying UGT1A1*28/*28 (n = 4) or UGT1A9*3/*3 (n = 1) genotypes had first dose, dose-normalized areas under the sorafenib plasma concentration versus time curve (AUC) that were in the 93rd percentile, whereas three patients carrying UGT1A1*28/*28 had AUCs in the bottom quartile of all genotyped patients. The Drug Metabolizing Enzymes and Transporters genotyping platform was applied to DNA obtained from six patients, which revealed the ABCC2-24C>T genotype cosegregated with sorafenib AUC phenotype. Sorafenib exposure was related to plasma bilirubin increases in patients carrying 1 or 2 copies of UGT1A1*28 alleles (n = 12 and n = 5; R(2) = 0.38 and R(2) = 0.77; P = 0.032 and P = 0.051, respectively). UGT1A1*28 carriers showed two distinct phenotypes that could be explained by ABCC2-24C>T genotype and are more likely to experience plasma bilirubin increases following sorafenib if they had high sorafenib exposure. This pilot study indicates that genotype status of UGT1A1, UGT1A9, and ABCC2 and serum bilirubin concentration increases reflect abnormally high AUC in patients treated with sorafenib., Sorafenib is a kinase inhibitor that decreases tumor cell proliferation in vitro. Sorafenib was shown to inhibit multiple intracellular (c-CRAF, BRAF and mutant BRAF) and cell surface kinases (KIT, FLT- 3, RET, RET/PTC, VEGFR-1, VEGFR- 2, VEGFR- 3, and PDGFR-beta). Several of these kinases are thought to be involved in tumor cell signaling, angiogenesis and apoptosis. Sorafenib inhibited tumor growth of hepatocellular carcinoma (HCC), renal cell carcinoma (RCC), and differentiated thyroid carcinoma (DTC) human tumor xenografts in immunocompromised mice. Reductions in tumor angiogenesis were seen in models of HCC and RCC upon sorafenib treatment, and increases in tumor apoptosis were observed in models of HCC, RCC, and DTC. | |

| Record name | Sorafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sorafenib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid | |

CAS No. |

284461-73-0 | |

| Record name | Sorafenib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284461-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorafenib [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284461730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sorafenib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-((((4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)AMINO)CARBONYL)AMINO)PHENOXY)-N-METHYL-2-PYRIDINECARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORAFENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZOQ3TZI87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sorafenib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sorafenib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014542 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

205.6 °C | |

| Record name | Sorafenib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.